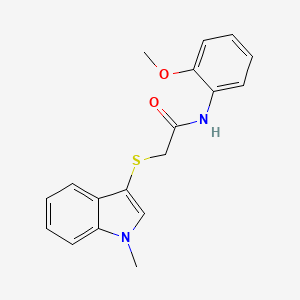

N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20-11-17(13-7-3-5-9-15(13)20)23-12-18(21)19-14-8-4-6-10-16(14)22-2/h3-11H,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHCRHAVFFOFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxyaniline and 1-methyl-1H-indole-3-thiol.

Formation of Thioether Linkage: The 1-methyl-1H-indole-3-thiol is reacted with a suitable acylating agent, such as chloroacetyl chloride, to form 2-chloro-N-(1-methyl-1H-indol-3-yl)acetamide.

Substitution Reaction: The 2-chloro-N-(1-methyl-1H-indol-3-yl)acetamide is then reacted with 2-methoxyaniline under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines (if nitro groups are present).

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide exhibits various biological activities, including:

1. Antimicrobial Activity:

Preliminary studies suggest that this compound has significant antimicrobial properties against common pathogens. For instance, derivatives with similar structures have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL.

2. Cytotoxicity:

Investigations into the cytotoxic effects of this compound have revealed promising results against cancer cell lines. Compounds with structural similarities have demonstrated selective cytotoxicity towards various human cancer cells while sparing normal cells, suggesting potential for anticancer therapy.

3. Enzyme Inhibition:

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Antibacterial Screening

In a study evaluating the antibacterial activity of related compounds, several demonstrated significant inhibition against Escherichia coli and Pseudomonas aeruginosa. Some compounds achieved MICs below 50 µg/mL, indicating strong antibacterial potential.

Cytotoxic Studies

A series of synthesized derivatives were assessed for their cytotoxic effects on various cancer cell lines. Compounds exhibiting indole and thioacetamide moieties showed IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer cells.

Enzyme Inhibition Analysis

A detailed investigation into the enzyme inhibition capabilities of this compound revealed strong activity against acetylcholinesterase. The most active derivatives achieved IC50 values lower than 5 µM, showcasing potential therapeutic applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is not fully understood but is believed to involve:

Molecular Targets: Potential targets include enzymes or receptors involved in cellular signaling pathways.

Pathways: The compound may interfere with specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Based Acetamides with Varied Substituents

Key Compounds:

- (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide (): Structural Differences: Contains a nitro group on the phenylthio moiety instead of methoxy. Physical Properties: Melting points range from 159–187°C, influenced by substituent polarity and crystallinity . Spectroscopy: Distinct ¹H NMR signals for nitro groups (δ 8.2–8.5 ppm) vs. methoxy groups (δ ~3.8 ppm).

- 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (): Structural Differences: Replaces the thioether with a ketone (oxo group) and adds a 4-methoxyphenyl group.

Table 1: Comparison of Indole-Based Acetamides

Thiophene and Quinoxaline Analogs

Key Compounds:

- N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides (): Structural Differences: Quinoxaline core instead of indole; alkyl chains (e.g., cyclohexyl) alter hydrophobicity.

Thioacetamides with Fused Heterocycles

Key Compounds:

Biological Activity

N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring and a methoxyphenyl group connected through a thioether linkage. Its chemical formula is , and it is classified within the broader category of thioacetamides. The presence of both the indole and methoxyphenyl moieties suggests potential interactions with various biological targets.

Targeted Biological Pathways:

- Antioxidant Activity: Compounds with indole structures have been shown to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit enzymes such as myeloperoxidase (MPO), which is implicated in inflammatory processes. This inhibition could lead to therapeutic effects in autoimmune diseases and cardiovascular conditions .

- Cancer Cell Modulation: Indole derivatives have been reported to affect cell proliferation and apoptosis in various cancer cell lines, indicating potential anticancer activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Cell Line/Model | IC50 Value | Notes |

|---|---|---|---|---|

| Study 1 | Antioxidant | Human fibroblasts | Not specified | Protects against oxidative damage |

| Study 2 | MPO Inhibition | Lipopolysaccharide-stimulated whole blood | Low nanomolar range | Significant reduction in MPO activity |

| Study 3 | Anticancer | HEPG2, MCF7 | 1.95 µM | Effective against multiple cancer types |

Case Studies

Case Study 1: Inhibition of Myeloperoxidase

A study demonstrated that compounds similar to this compound effectively inhibited MPO activity in human blood samples. The lead compound exhibited a significant reduction in MPO levels, suggesting potential use in treating inflammatory disorders .

Case Study 2: Anticancer Efficacy

In vitro evaluations revealed that the compound induced apoptosis in HEPG2 liver cancer cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests a promising avenue for further research into its use as an anticancer agent .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological efficacy of thioacetamides. Variations in substituents on the indole or phenyl rings can significantly alter the compound's potency against specific biological targets. For instance, modifications at the 6-position of the benzothiazole moiety have been linked to enhanced enzyme inhibition and cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide?

- Methodology : The compound can be synthesized via acylation of 1-methylindole derivatives with thioacetic acid intermediates. A common approach involves reacting 1-methylindole-3-thiol with 2-chloro-N-(2-methoxyphenyl)acetamide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF under reflux. Post-reaction purification is typically achieved via column chromatography or recrystallization .

- Key Considerations : Optimize reaction time and temperature to minimize side products like disulfide formation. Confirm intermediate structures using TLC and NMR spectroscopy .

Q. How can the structural identity of this compound be validated post-synthesis?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C2 of phenyl, methyl group on indole nitrogen). Aromatic protons in the indole and phenyl rings should show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., using methanol/acetone mixtures) and solve the structure using SHELX software .

Advanced Research Questions

Q. What strategies are recommended for analyzing the compound's pharmacological activity, particularly in cancer research?

- Methodology :

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Compare IC₅₀ values with reference drugs like doxorubicin.

- Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess protein targets (e.g., Bcl-2, caspase-3) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance activity, as seen in related acetamide derivatives .

Q. How can metabolic stability be improved for this compound in preclinical studies?

- Methodology :

- In Silico Prediction : Use MetaSite to identify metabolic soft spots (e.g., O-demethylation of the methoxy group or oxidation of the indole sulfur). Prioritize modifications at these sites .

- Microsomal Stability Assays : Incubate the compound with rat/human liver microsomes and analyze degradation via LC-MS. Fluorination of the methoxy group or replacing sulfur with sulfone can reduce CYP450-mediated metabolism .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Reproducibility : Validate assays in multiple cell lines and replicate experiments with independent synthetic batches.

- Solubility/Purity Checks : Ensure compound solubility in assay media (use DMSO stocks ≤0.1%) and confirm purity (>95%) via HPLC. Impurities like unreacted thiols may skew results .

- Control Experiments : Include positive controls (e.g., known COX-2 inhibitors) and assess off-target effects using kinase profiling panels .

Q. What crystallographic techniques are suitable for studying this compound's interactions with biological targets?

- Methodology :

- Co-crystallization : Soak protein targets (e.g., COX-2) with the compound and solve structures using X-ray diffraction. SHELXPRO or PHENIX are recommended for refinement .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning of key residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.